molecular formula C12H19N5O B11748032 2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11748032
M. Wt: 249.31 g/mol
InChI Key: JRSHOFBUFHRCOO-UHFFFAOYSA-N
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Description

2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with an appropriate amine to form an intermediate, which is then further reacted with another pyrazole derivative under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrazoles .

Scientific Research Applications

2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
  • 2-(1H-pyrazol-1-yl)ethanol
  • 3-(1H-pyrazol-1-yl)propan-1-amine

Uniqueness

2-[3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

2-[3-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H19N5O/c1-10(2)17-11(3-5-14-17)9-13-12-4-6-16(15-12)7-8-18/h3-6,10,18H,7-9H2,1-2H3,(H,13,15)

InChI Key

JRSHOFBUFHRCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=NN(C=C2)CCO

Origin of Product

United States

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